4-溴苯基-4-(4-氯苯基)-1,2,3-噻二唑-5-基硫

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

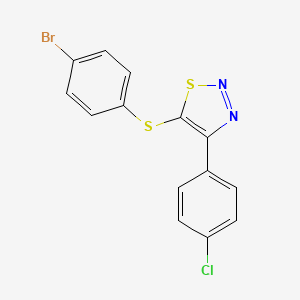

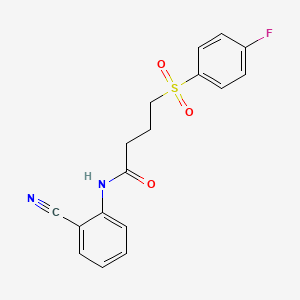

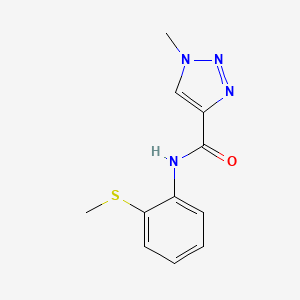

This compound is an organic molecule that contains a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The thiadiazole ring is substituted with a bromophenyl group and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazol ring, which is a type of heterocycle. This ring is substituted with a bromophenyl group and a chlorophenyl group. The bromine and chlorine atoms are halogens, and they are likely to significantly influence the chemical properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiadiazole ring and the halogen substituents. The sulfur atom in the thiadiazole ring and the halogen atoms are likely to be sites of high reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of a thiadiazole ring and halogen substituents could influence its polarity, solubility, and stability .科学研究应用

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The presence of the thiadiazole and sulfide groups may contribute to its ability to inhibit the growth of various bacterial and fungal species. This could be particularly useful in developing new treatments for infections that are resistant to current antibiotics .

Antiproliferative Effects

Research indicates that derivatives of this compound may possess antiproliferative properties, making them candidates for cancer treatment. Specifically, they could be effective against certain cancer cell lines, such as human breast adenocarcinoma (MCF7), by inhibiting cell growth and inducing apoptosis .

Molecular Docking Studies

The compound’s structure allows it to fit well within the binding pockets of certain proteins, which is essential for drug design. Molecular docking studies can predict how the compound interacts with various receptors, which is crucial for understanding its therapeutic potential and guiding the synthesis of more effective derivatives .

Antileishmanial and Antimalarial Evaluation

There is evidence to suggest that this compound could be effective in treating parasitic diseases such as leishmaniasis and malaria. Its interaction with specific enzymes in the parasites could inhibit their life cycle and reduce the disease’s progression .

Synthesis of Reactive Macro-Reagents

The bromine and chlorophenyl groups present in the compound make it a valuable precursor for synthesizing reactive macro-reagents. These reagents can be used to create a variety of polymers and materials with specific properties for industrial applications .

Drug Design and Development

The compound’s unique structure makes it a valuable scaffold for the design and development of new drugs. Its molecular framework can be modified to enhance its interaction with biological targets, improving its efficacy and reducing side effects in potential pharmaceutical applications .

作用机制

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If this compound has biological activity, it could interact with biological macromolecules (like proteins or DNA) in a manner that depends on its specific structure and functional groups .

未来方向

属性

IUPAC Name |

5-(4-bromophenyl)sulfanyl-4-(4-chlorophenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOUQTCAJARBCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)

![2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2761164.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761165.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2761177.png)

![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one](/img/structure/B2761179.png)